N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a 4-bromophenylmethyl group and a cyclopropanesulfonamide moiety
Properties
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-13-5-3-12(4-6-13)10-18-9-1-2-14(11-18)17-21(19,20)15-7-8-15/h3-6,14-15,17H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYKPBPTXCENMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the 4-Bromophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-bromobenzyl halide under basic conditions.
Attachment of the Cyclopropanesulfonamide Group: The final step involves the reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Uniqueness
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different pharmacological profiles and chemical properties.
Biological Activity
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-bromophenyl group and a cyclopropanesulfonamide moiety. Its structural formula can be represented as follows:
This structure is crucial because the piperidine and sulfonamide functionalities are known to contribute to various pharmacological effects.
1. Antibacterial Activity
Recent studies have demonstrated that compounds related to sulfonamides exhibit significant antibacterial properties. For instance, synthesized derivatives of piperidine, including those similar to this compound, have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| This compound | TBD |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's. Studies indicate that compounds with similar structures exhibit strong inhibitory effects on AChE, with IC50 values significantly lower than standard inhibitors .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Standard | AChE | 21.25 |
| This compound | TBD |
3. Other Biological Activities
Beyond antibacterial and enzyme inhibition, compounds featuring the piperidine nucleus have been associated with various therapeutic effects including anti-inflammatory, anticancer, and hypoglycemic activities . The sulfonamide group enhances these properties, making such compounds promising candidates for drug development.
Case Studies
A notable study involved the synthesis of several piperidine derivatives which were tested for their pharmacological activities. Among them, specific derivatives exhibited high potency against urease with potential applications in treating infections caused by urease-producing bacteria .
Another study highlighted the anticancer potential of related compounds, demonstrating their ability to inhibit cancer cell growth by targeting specific oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
